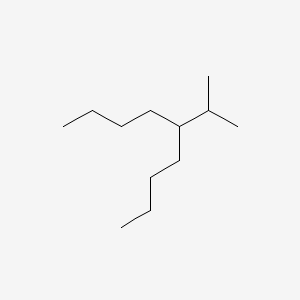

Nonane, 5-(1-methylethyl)-

Description

Significance of Investigating Specific Isomers like Nonane (B91170), 5-(1-methylethyl)-

The investigation of specific isomers, such as Nonane, 5-(1-methylethyl)-, is crucial for several reasons. With a total of 35 possible structural isomers for nonane (C9H20), each isomer possesses a distinct set of physical properties, including boiling point, melting point, and density. libretexts.org Nonane, 5-(1-methylethyl)-, also known as 5-isopropylnonane, is a branched alkane with the molecular formula C12H26. nih.gov Its specific branching pattern, an isopropyl group on the fifth carbon of a nonane chain, dictates its behavior in various applications.

Studying individual isomers allows for the precise determination of these properties, which is vital for industrial processes such as fuel formulation and the synthesis of specialty chemicals. For instance, branched alkanes are of particular importance in the petroleum industry. nih.gov The degree of branching affects the octane (B31449) number of gasoline, with more highly branched alkanes generally exhibiting better combustion properties and resistance to knocking. youtube.commiamioh.edu Therefore, detailed characterization of isomers like 5-isopropylnonane contributes to the optimization of fuel blends.

Below is a table of some of the physical and chemical properties of Nonane, 5-(1-methylethyl)-.

| Property | Value |

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol nih.gov |

| Boiling Point | 198 °C chemicalbook.com |

| Melting Point | -50.8 °C (estimate) chemicalbook.com |

| Density | 0.7557 g/cm³ chemicalbook.com |

| Refractive Index | 1.4235 chemicalbook.com |

| CAS Number | 62184-72-9 nih.govnist.gov |

Overview of Research Paradigms and Methodological Approaches

The study of branched hydrocarbons like Nonane, 5-(1-methylethyl)- employs a range of sophisticated research paradigms and methodological approaches.

Synthesis and Catalysis: The synthesis of specific branched alkanes often involves catalytic processes such as isomerization and alkylation. Catalytic reforming is a key industrial process used to convert linear alkanes into branched isomers and aromatics to improve the octane rating of gasoline. youtube.comlibretexts.orgtutorchase.com Research in this area focuses on developing more efficient and selective catalysts, often based on platinum or other noble metals on solid supports like zeolites, to produce desired isomers with high yields. tandfonline.com

Analytical Techniques: The separation and identification of isomers in complex hydrocarbon mixtures present a significant analytical challenge due to their similar physicochemical properties. nih.gov

Gas Chromatography (GC): This is a fundamental technique for separating volatile compounds. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide both quantitative and qualitative information about the components of a mixture. youtube.comtandfonline.comnist.gov The retention time of a compound in a GC column is a key identifier.

Mass Spectrometry (MS): GC-MS is a powerful tool for identifying unknown compounds. nist.gov The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint. For branched alkanes, fragmentation tends to occur preferentially at the branching points due to the formation of more stable secondary or tertiary carbocations. researchgate.netontosight.aistenutz.eu For Nonane, 5-(1-methylethyl)-, cleavage would be expected to occur adjacent to the isopropyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 13C NMR and advanced 2D techniques, can provide detailed structural information, helping to distinguish between different isomers by analyzing the chemical environment of each carbon and hydrogen atom. nih.govresearchgate.net

Computational Chemistry: Theoretical and computational methods, such as density functional theory (DFT), are increasingly used to predict the thermodynamic properties and relative stabilities of different isomers. jove.comontosight.ai These calculations can guide experimental work and provide insights into the factors that govern isomerization reactions.

Interdisciplinary Relevance in Contemporary Chemical Science

The study of branched hydrocarbons such as Nonane, 5-(1-methylethyl)- has significant interdisciplinary relevance.

Petroleum and Fuel Science: As previously mentioned, the structure of alkanes directly impacts their performance as fuels. The petroleum industry relies heavily on the analysis and manipulation of hydrocarbon isomers to produce high-quality gasoline, diesel, and jet fuel. nih.govjove.com

Materials Science: Certain branched hydrocarbons and their derivatives serve as precursors or additives in the production of polymers and lubricants. Their specific physical properties, such as viscosity and thermal stability, are critical in these applications.

Environmental Science: Understanding the behavior of specific hydrocarbon isomers in the environment is crucial for assessing the impact of oil spills and other forms of pollution. The volatility, solubility, and biodegradability of compounds like 5-isopropylnonane determine their fate and transport in ecosystems.

Geochemistry: The distribution of specific branched alkanes, known as biomarkers, in geological samples can provide valuable information about the origin and thermal history of petroleum and source rocks.

Structure

3D Structure

Properties

CAS No. |

62184-72-9 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

5-propan-2-ylnonane |

InChI |

InChI=1S/C12H26/c1-5-7-9-12(11(3)4)10-8-6-2/h11-12H,5-10H2,1-4H3 |

InChI Key |

ALZCRHWYCQKCQK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCC)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Stereoselective Synthesis of Nonane (B91170), 5-(1-methylethyl)- Analogs

Creating specific stereoisomers of branched alkanes is crucial, particularly in fields like materials science and pharmaceuticals, where a molecule's spatial arrangement dictates its properties and biological activity. tutorchase.com While Nonane, 5-(1-methylethyl)- itself is achiral, introducing substituents to its backbone would create chiral centers. The synthesis of such chiral analogs relies on stereoselective methods.

Asymmetric alkylation is a powerful technique for constructing stereogenic centers. buchler-gmbh.com This typically involves the enantioselective alkylation of enolates or other nucleophilic carbon species. buchler-gmbh.com For instance, the synthesis of α-stereogenic carbonyl compounds, which can be further reduced to chiral alkanes, is a versatile method. buchler-gmbh.com

Recent advancements have focused on the direct asymmetric alkylation of nitroalkanes, which are valuable precursors to amines and other functional groups. acs.orgnih.gov For example, nickel-catalyzed asymmetric C-alkylation of nitroalkanes with alkyl halides provides a route to highly enantioenriched products under mild conditions. acs.org This strategy could be adapted to synthesize precursors for chiral analogs of 5-isopropylnonane. The key challenge in such reactions is controlling the stereoselectivity during the formation of the new C-C bond. nih.gov

The key to successful asymmetric synthesis is the catalyst. numberanalytics.com Chiral catalysts create an asymmetric environment that favors the formation of one enantiomer over the other. tutorchase.com These can be broadly categorized as metal complexes with chiral ligands, organocatalysts, and enzymes. tutorchase.comnumberanalytics.com

Chiral Metal Catalysts: Transition metals like palladium, nickel, and rhodium, when complexed with chiral ligands (e.g., phosphines, bisoxazolines), are widely used. numberanalytics.comorganic-chemistry.org For example, Pd-NHC catalytic systems have been developed for the cross-coupling of alkyl organozinc reagents with alkyl bromides at room temperature. organic-chemistry.org

Organocatalysis: In recent years, metal-free organocatalysis has emerged as a powerful alternative. Chiral amines and Brønsted acids can catalyze reactions with high enantioselectivity. scitechdaily.com For instance, the merger of enamine catalysis with other catalytic cycles allows for the direct enantioselective α-alkylation of aldehydes, which are precursors to chiral alcohols and alkanes. princeton.edu

Biocatalysis: Enzymes offer exceptionally high selectivity. numberanalytics.com Engineered enzymes, such as 'ene'-reductases, can catalyze the asymmetric C-alkylation of nitroalkanes with alkyl halides via a photoredox mechanism. nih.gov Similarly, chemoenzymatic systems combining chemical catalysts with enzymes like carbonic anhydrase can produce valuable chiral alcohols from simple hydrocarbons. acs.orgacs.org

When a molecule has multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is as important as controlling the absolute configuration (enantioselectivity). youtube.com Diastereoselective synthesis often relies on substrate control, where an existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. ethz.ch

The Claisen rearrangement is a classic example where chirality can be transferred effectively. The ester enolate Claisen rearrangement of chiral allylic esters can produce γ,δ-unsaturated acids with a high degree of chirality transfer, which can then be converted into more complex structures. researchgate.netresearchgate.net Such strategies are fundamental for building up the carbon skeletons of highly substituted, stereochemically defined molecules analogous to Nonane, 5-(1-methylethyl)-. researchgate.net

Novel Synthetic Routes for Branched Alkane Scaffolds

Beyond stereoselective methods, the development of efficient routes to complex, branched alkane skeletons from simple starting materials is a continuous area of research.

A common and straightforward method for preparing alkanes is the catalytic hydrogenation of corresponding alkenes or alkynes. quora.comlibretexts.org This addition reaction involves treating the unsaturated hydrocarbon with hydrogen gas (H₂) in the presence of a metal catalyst. pressbooks.pub

Typical Catalysts for Hydrogenation:

Palladium-on-carbon (Pd/C) pressbooks.pubunacademy.com

Platinum(IV) oxide (PtO₂, Adams' catalyst) libretexts.orgpressbooks.pub

Raney Nickel (Ra-Ni) libretexts.org

To synthesize Nonane, 5-(1-methylethyl)-, one could first construct the corresponding alkene, 5-isopropylnon-4-ene, and then reduce the double bond via catalytic hydrogenation. The reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.orgpressbooks.pubkhanacademy.org This method is highly efficient for producing saturated alkanes from unsaturated precursors. unacademy.com

Organometallic reagents are indispensable for forming carbon-carbon bonds, which is the essential step in building the carbon framework of a molecule like 5-isopropylnonane. mt.com

Grignard reagents (R-MgX) are powerful nucleophiles and strong bases that react with electrophiles to create new C-C bonds. unacademy.comlibretexts.org A plausible synthesis for a related branched alkane could involve the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation. For example, to create the central carbon of 5-isopropylnonane, one could react an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) with a ketone like nonan-5-one. The resulting tertiary alcohol could then be subjected to further reactions to yield the final alkane.

Alternatively, Grignard reagents can be used in cross-coupling reactions. organic-chemistry.org In the presence of certain catalysts (e.g., copper or cobalt-based), Grignard reagents can couple with alkyl halides to form larger alkanes. organic-chemistry.org This approach allows for the modular construction of complex carbon skeletons from smaller, readily available fragments. unacademy.com

Radical Mediated Hydrocarbon Functionalization

The construction of the carbon skeleton of Nonane, 5-(1-methylethyl)-, can be envisaged through radical-mediated processes. These reactions are powerful tools for forming C-C bonds and functionalizing unactivated C-H bonds, which are ubiquitous in alkanes.

A general approach to forming such a structure involves the coupling of smaller radical fragments or the functionalization of a linear alkane precursor. One of the most common methods for generating alkyl radicals is through the homolytic cleavage of a bond, often initiated by light or heat. For instance, free radical halogenation can create a haloalkane, which can then be used in subsequent coupling reactions.

The regioselectivity of radical C-H abstraction is a critical factor and is governed by the stability of the resulting radical intermediate. youtube.com The established order of stability for alkyl radicals is tertiary > secondary > primary. This preference is due to hyperconjugation and the electron-donating effect of alkyl groups, which stabilize the electron-deficient radical center. Consequently, hydrogen abstraction will preferentially occur at the most substituted carbon atom available. youtube.comlibretexts.org In a hypothetical synthesis starting from a nonane chain, a radical reaction would favor functionalization at a secondary carbon over a primary one. To construct the specific isomer 5-(1-methylethyl)nonane, one might consider the coupling of a 5-nonyl radical with an isopropyl radical or a related synthetic equivalent.

The synthesis of other highly branched, high-molecular-weight alkanes has been achieved through methods like the alkylation of 1,3-dithiane (B146892) followed by desulfurization, demonstrating that complex branched structures can be built methodically. nih.gov Another approach involves the hydrogenation of highly branched alkenes, which can be formed from tertiary alcohols generated via Grignard reactions. plymouth.ac.uk

To illustrate the principle of regioselectivity, the following table presents the typical bond dissociation energies (BDEs) for different types of C-H bonds in alkanes. Lower BDE values indicate a weaker bond and a more favorable position for hydrogen abstraction.

| Bond Type | Example Molecule | Bond Dissociation Energy (kcal/mol) |

| Primary (1°) | Propane (CH₃-CH₂-CH₃) | 100 |

| Secondary (2°) | Propane (CH₃-CH₂-CH₃) | 97 |

| Tertiary (3°) | Isobutane ((CH₃)₃C-H) | 93 |

This table presents generalized data to illustrate the concept of C-H bond strength hierarchy.

Mechanistic Investigations of Formation and Transformation

Understanding the mechanisms behind the formation and potential transformations of Nonane, 5-(1-methylethyl)- requires an analysis of the kinetics, thermodynamics, and transition states involved in the constituent reaction steps.

Reaction Kinetics and Thermodynamic Considerations

The thermodynamics of radical reactions are fundamentally linked to the bond dissociation energies (BDEs) of the bonds being broken and formed. libretexts.org The C-H bonds in alkanes are strong, but their BDEs vary depending on substitution. rsc.org As shown in the table above, tertiary C-H bonds are weaker than secondary and primary C-H bonds. libretexts.org This thermodynamic difference is a key driver for the regioselectivity of hydrogen abstraction, as the formation of a more stable tertiary radical is energetically less demanding. libretexts.org

The kinetics of radical reactions are often characterized by very high reaction rates. The rate-determining step in many radical functionalization reactions is the initial C-H abstraction. nih.gov The kinetics of such a step are influenced by the concentration of the radical species and the activation energy required for the hydrogen abstraction. For hydrocarbons that lack hydrogen bond acceptor sites, an increase in the hydrogen bond donor ability of the solvent can increase the rate constant for hydrogen abstraction. acs.org

Transition State Analysis and Reaction Trajectories

The transition state is the highest energy point along the reaction coordinate, representing a fleeting arrangement of atoms from which the reaction can proceed to products or revert to reactants. mit.edu For a hydrogen abstraction reaction, the transition state involves a partial bond between the attacking radical, the hydrogen atom being transferred, and the carbon atom from which it is being abstracted.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for studying the structures and energies of these transient species. mit.edursc.org Such calculations can model the reaction trajectory and provide insight into the geometry of the transition state. For some highly energetic C-H functionalization reactions, such as those involving certain carbenes, computational studies have predicted that the activation barrier can be extremely low, or even nonexistent, leading to what is termed a "barrierless" reaction. acs.org

In the context of Nonane, 5-(1-methylethyl)-, a computational analysis of its formation via a radical pathway would model the approach of the radical species, the geometry of the C-H-X transition state (where X is the abstracting species), and the subsequent formation of the alkyl radical. Recent advances in computational methods have significantly reduced the cost and increased the reliability of finding transition states for complex chemical reactions. sciencedaily.comims.ac.jp

| Feature | Description |

| Geometry | The attacking radical, the hydrogen atom, and the carbon atom are typically in a near-linear arrangement. |

| Bonding | The original C-H bond is partially broken, and a new H-Radical bond is partially formed. |

| Energy | Represents the maximum energy barrier (activation energy) that must be overcome for the reaction to occur. |

| Lifetime | Extremely short, on the order of femtoseconds. |

This table outlines the conceptual features of a transition state for a hydrogen abstraction reaction.

Solvent Effects on Reaction Selectivity and Rate

While it was once a common misconception that radical reactions are largely insensitive to the reaction medium, it is now well-established that solvents can exert significant influence on both the rate and selectivity of these processes. thieme-connect.com These kinetic solvent effects (KSEs) arise from the differential solvation of the reactants and the transition state. thieme-connect.com

The magnitude of the KSE is often governed by hydrogen-bonding interactions between the solvent and the reactants or the radical species. acs.orgnih.gov For instance, in hydrogen abstraction reactions by the cumyloxyl radical, a strong hydrogen-bond-donating (HBD) solvent can increase the reaction rate with a hydrocarbon substrate like cyclohexane. acs.org This is attributed to the stabilization of the radical's oxygen atom in the transition state by the HBD solvent. acs.org Conversely, if the substrate itself can act as a hydrogen bond acceptor (HBA), an HBD solvent can stabilize the substrate, increasing the activation energy and thus slowing the reaction.

For a hypothetical radical-based synthesis of Nonane, 5-(1-methylethyl)-, which is a non-polar hydrocarbon, the choice of solvent would be crucial. Using a non-polar, non-HBD solvent such as a saturated hydrocarbon would minimize specific solvent-radical interactions, allowing the intrinsic reactivity of the species to dominate. The use of polar or HBD solvents could potentially alter the reactivity and selectivity of the radical intermediates involved.

The table below, based on literature data for the reaction of the cumyloxyl radical with cyclohexane, illustrates how solvent choice can impact reaction rates.

| Solvent | Hydrogen Bond Donor (HBD) Ability | Relative Rate Constant (kH) |

| Isooctane | Low | 1.0 |

| Benzene | Low | 1.1 |

| tert-Butanol | Moderate | 2.1 |

| 2,2,2-Trifluoroethanol (TFE) | High | 4.0 |

Data adapted from literature reports on kinetic solvent effects to illustrate the impact of solvent HBD ability on a model hydrogen abstraction from a hydrocarbon. acs.org

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules like 5-isopropylnonane. libretexts.org By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule. For alkanes, proton (¹H) and carbon-13 (¹³C) NMR are fundamental. The expected chemical shifts for alkanes are typically found in the upfield region of the spectrum, generally between 0.5–1.5 ppm for ¹H NMR and 8–60 ppm for ¹³C NMR. wikipedia.org

Predicted NMR Data for Nonane (B91170), 5-(1-methylethyl)-

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts and multiplicities for the unique carbon and proton environments in 5-isopropylnonane, based on established principles for alkane spectroscopy.

| Position | Carbon Type | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |

| C1, C9 | Primary (CH₃) | ~14 | 3 | ~0.9 | Triplet (t) |

| C2, C8 | Secondary (CH₂) | ~23 | 2 | ~1.2-1.3 | Multiplet (m) |

| C3, C7 | Secondary (CH₂) | ~32 | 2 | ~1.2-1.3 | Multiplet (m) |

| C4, C6 | Secondary (CH₂) | ~30 | 2 | ~1.2-1.3 | Multiplet (m) |

| C5 | Tertiary (CH) | ~35-45 | 1 | ~1.4-1.6 | Multiplet (m) |

| C1' (isopropyl) | Tertiary (CH) | ~30-35 | 1 | ~1.7-1.9 | Multiplet (m) |

| C2', C3' (isopropyl) | Primary (CH₃) | ~22 | 6 | ~0.85 | Doublet (d) |

While 1D NMR provides foundational data, multi-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu In a COSY spectrum of 5-isopropylnonane, cross-peaks would confirm the connectivity along the nonane backbone (e.g., between protons on C1 and C2, C2 and C3, etc.) and within the isopropyl group (between the methine proton and the methyl protons). nih.govyoutube.com The Double-Quantum Filtered COSY (DQF-COSY) variant is particularly effective for suppressing strong diagonal signals and clarifying cross-peaks, which is beneficial for analyzing complex alkane mixtures. nih.govnih.gov

HSQC (Heteronuclear Single Quantum Correlation): This 2D experiment correlates the chemical shifts of protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com For 5-isopropylnonane, an HSQC spectrum would show a cross-peak for each unique C-H bond, definitively linking, for instance, the proton signal at ~0.9 ppm to the C1/C9 carbon signal at ~14 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is vital for connecting different structural fragments. In the case of 5-isopropylnonane, HMBC would show correlations from the isopropyl methyl protons (C2'/C3') to the tertiary C1' carbon and, critically, to the C5 carbon of the nonane chain, confirming the attachment point of the substituent.

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without relying on compound-specific response factors. mestrelab.comacanthusresearch.com The area of an NMR signal is directly proportional to the number of nuclei contributing to it. ox.ac.uk This principle allows for the accurate determination of isomeric ratios in mixtures.

To assess the purity of a 5-isopropylnonane sample or determine its ratio relative to other isomers (e.g., 5-propylnonane), a known amount of a high-purity internal standard is added to a precisely weighed sample. acanthusresearch.com Key considerations for accurate qNMR include ensuring complete dissolution, using a sufficient relaxation delay between scans to allow for full signal recovery, and selecting non-overlapping signals for integration. ox.ac.uk

Hypothetical qNMR Calculation for Isomeric Ratio

| Parameter | Analyte (5-isopropylnonane) | Isomer (5-propylnonane) |

| Signal Used | Isopropyl methyls (2x CH₃) | Terminal methyl (CH₃) |

| Number of Protons (N) | 6 | 3 |

| Integral Area (I) | 2.50 | 0.85 |

| Molar Ratio Calculation | (I / N) = 2.50 / 6 = 0.417 | (I / N) = 0.85 / 3 = 0.283 |

| Relative Ratio | 0.417 / 0.283 ≈ 1.47 | 0.283 / 0.283 = 1 |

| Conclusion | The molar ratio of 5-isopropylnonane to 5-propylnonane (B3059404) is approximately 1.47:1. |

While 5-isopropylnonane is a liquid at room temperature, solid-state NMR (ssNMR) could be used to study its properties at low temperatures (below its melting point of approximately -50°C to -57°C) or when confined within a porous matrix. ontosight.aichemicalbook.com In the solid state, the random tumbling of molecules ceases, leading to very broad spectral lines due to anisotropic interactions like dipolar coupling and chemical shift anisotropy. emory.edu

Techniques such as Magic-Angle Spinning (MAS) are employed to average these anisotropic interactions and achieve higher resolution spectra. emory.edu Cross-Polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. acs.orgnih.gov For 5-isopropylnonane, ssNMR could provide insights into its crystalline packing, conformational changes during phase transitions, and its interaction with surfaces when incorporated into materials like catalyst supports. nih.govacs.org

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. testbook.com

High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to within 0.001 Da). nih.gov This allows for the determination of a molecule's exact elemental formula. For Nonane, 5-(1-methylethyl)-, which has the molecular formula C₁₂H₂₆, the calculated monoisotopic mass is 170.20345 Da. nih.govnist.gov HRMS can easily distinguish this from other compounds that might have the same nominal mass but a different elemental composition.

Exact Mass Data for Nonane, 5-(1-methylethyl)-

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | nih.govnist.gov |

| Molecular Weight | 170.33 g/mol | nih.govnist.gov |

| Monoisotopic Mass | 170.20345 Da | nih.gov |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (daughter ions) are analyzed. nih.govnih.gov The fragmentation pattern of a branched alkane is characteristic of its structure. Cleavage is most likely to occur at the branching point due to the relative stability of the resulting secondary and tertiary carbocations.

For 5-isopropylnonane (parent ion m/z 170), key fragmentation pathways would include:

Loss of an isopropyl radical (•CH(CH₃)₂) with a mass of 43 Da, leading to a fragment at m/z 127.

Loss of a butyl radical (•C₄H₉) with a mass of 57 Da from the nonane chain, resulting in a fragment at m/z 113.

Cleavage on either side of the C5 carbon, leading to a series of characteristic alkane fragments (e.g., m/z 43, 57, 71, 85).

Analyzing these fragmentation pathways allows for the definitive placement of the isopropyl group on the nonane backbone, distinguishing it from other isomers like 2-methyldecane (B42159) or 5-propylnonane. acs.orgnih.gov

Ionization Techniques in Aliphatic Hydrocarbon Analysis

The analysis of aliphatic hydrocarbons like 5-isopropylnonane by mass spectrometry (MS) necessitates their conversion into gas-phase ions. The choice of ionization technique is critical as it influences the degree of fragmentation and the resulting mass spectrum. wikipedia.org

Electron Ionization (EI) is a widely used, high-energy ("hard") ionization technique, particularly for samples analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). emory.eduyoutube.com In EI, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular radical cation (M•+). emory.eduyoutube.com Due to the high energy imparted, the molecular ion often undergoes extensive fragmentation. youtube.comlibretexts.org For branched alkanes like 5-isopropylnonane, fragmentation is not random; it preferentially occurs at the branching point to form more stable secondary or tertiary carbocations. whitman.edujove.comyoutube.com The loss of the largest alkyl group at the branch is often favored. whitman.edu This predictable fragmentation provides structural clues but can also lead to a very weak or absent molecular ion peak, making molecular weight determination challenging. whitman.edujove.com

Chemical Ionization (CI) is a "soft" ionization method that results in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight. wikipedia.orgyoutube.com In CI, a reagent gas (such as methane (B114726) or ammonia) is first ionized by electrons. wikipedia.org These primary ions then react with other reagent gas molecules to form more stable secondary reagent ions (e.g., CH5+ from methane). wikipedia.orgacs.org These ions subsequently transfer a proton to the analyte molecule (A) to form a protonated molecule, [A+H]+. acs.org For alkanes, hydride abstraction to form an [A-H]+ ion is also a common process in CI. acs.orgacs.org

Other Ionization Techniques:

Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar and thermally stable compounds. It functions at atmospheric pressure, where a corona discharge creates reactant ions from a solvent spray, which then ionize the analyte. wikipedia.org

Helium Ionization Mass Spectrometry (HIMS) , a variant of chemical ionization, uses excited helium atoms to ionize analytes. This technique can generate ions from saturated hydrocarbons via hydride abstraction. acs.orgstevens.eduresearchgate.net

Charge-Exchange Chemical Ionization uses reagent gas ions to abstract electrons from the analyte, forming a radical cation, similar to EI but often with different energy transfer characteristics. wikipedia.org

A comparison of common ionization techniques for aliphatic hydrocarbons is presented in Table 1.

Table 1: Comparison of Ionization Techniques for Aliphatic Hydrocarbon Analysis

| Ionization Technique | Principle | Fragmentation | Key Feature for 5-isopropylnonane Analysis |

|---|---|---|---|

| Electron Ionization (EI) | High-energy electron beam ejects an electron from the analyte. emory.edu | Extensive, predictable fragmentation at branching points. whitman.edujove.com | Provides structural information from fragment patterns, but the molecular ion may be weak or absent. whitman.edu |

| Chemical Ionization (CI) | Reagent gas ions transfer a proton to or abstract a hydride from the analyte. wikipedia.orgacs.org | Minimal, "soft" ionization. wikipedia.orgyoutube.com | Preserves the molecular ion, allowing for clear determination of molecular weight. youtube.com |

| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge ionizes a solvent spray, which then ionizes the analyte at atmospheric pressure. wikipedia.org | Generally soft, less fragmentation than EI. | Suitable for coupling with liquid chromatography if needed; good for less polar compounds. wikipedia.org |

| Helium Ionization Mass Spectrometry (HIMS) | Excited helium atoms ionize the analyte, often via hydride abstraction for alkanes. acs.orgstevens.edu | Soft ionization. | Can analyze volatile and semi-volatile hydrocarbons with minimal fragmentation. acs.orgstevens.edu |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups within a molecule. For an aliphatic hydrocarbon like 5-isopropylnonane, the spectra are dominated by carbon-hydrogen (C-H) and carbon-carbon (C-C) vibrations. wikipedia.org

Interpretation of Aliphatic C-H Stretching and Bending Modes

The infrared spectrum of an alkane is characterized by strong absorptions corresponding to C-H stretching and various bending vibrations. wikipedia.orglibretexts.org

C-H Stretching: Strong, prominent bands appear in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.org These arise from the symmetric and asymmetric stretching of C-H bonds in methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups. The C-H bonds of the methine group (-CH-) in the isopropyl unit of 5-isopropylnonane also contribute to this region.

C-H Bending: These vibrations occur at lower frequencies and are diagnostic for specific alkyl groups. wikipedia.org

Methyl Groups (-CH₃): Exhibit two characteristic bending vibrations: an asymmetrical bend near 1450 cm⁻¹ and a symmetrical "umbrella" bend near 1375 cm⁻¹. wikipedia.orgquimicaorganica.org The presence of an isopropyl group, as in 5-isopropylnonane, causes the symmetrical bending band to split into a doublet of roughly equal intensity around 1380 cm⁻¹ and 1370 cm⁻¹. quimicaorganica.org

Methylene Groups (-CH₂-): Show a "scissoring" bending vibration around 1465 cm⁻¹. wikipedia.orgquimicaorganica.org This often overlaps with the asymmetric methyl bend. quimicaorganica.org Long carbon chains (greater than four carbons) also display a weaker "rocking" vibration around 725 cm⁻¹. wikipedia.orglibretexts.org

Raman spectroscopy is complementary to IR. researchgate.net While C=O bonds give strong IR signals, C-C bonds and symmetric vibrations are often more prominent in Raman spectra. uc.eduacs.org For aliphatic hydrocarbons, Raman spectroscopy can be particularly useful for analyzing conformational order and skeletal vibrations. shu.ac.ukacs.org

Table 2: Characteristic Vibrational Frequencies for 5-isopropylnonane

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Asymmetric & Symmetric Stretch | -CH₃, -CH₂-, -CH- | 2850 - 3000 | Strong libretexts.orglibretexts.org |

| Scissoring Bend | -CH₂- | ~1465 | Medium wikipedia.org |

| Asymmetric Bend | -CH₃ | ~1450 | Medium wikipedia.orgquimicaorganica.org |

| Symmetric "Umbrella" Bend (split) | Isopropyl Group | ~1380 and ~1370 | Medium quimicaorganica.org |

| Rocking Bend | -(CH₂)n- (n>4) | ~725 | Weak wikipedia.orglibretexts.org |

| C-C Stretch | Alkane backbone | 800 - 1300 | Weak wikipedia.org |

Advanced Sampling Techniques for Hydrocarbon Analysis

The method of sample preparation is crucial for obtaining high-quality vibrational spectra.

For IR Spectroscopy: Liquid hydrocarbons like 5-isopropylnonane can be analyzed directly by placing a thin film between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. pharmatutor.org For solid hydrocarbon samples, the pressed pellet technique is common, where the sample is finely ground with KBr powder and compressed into a transparent disk. pharmatutor.orgkindle-tech.com Another method is the Mull technique , where the solid is ground into a paste with a mulling agent like Nujol. pharmatutor.orgkindle-tech.com Attenuated Total Reflectance (ATR) is a powerful technique for both liquids and solids that requires minimal sample preparation. researchgate.net

For Raman Spectroscopy: Raman analysis is often simpler as glass sample holders can be used. Dry powders can be analyzed directly, and liquid samples can be placed in glass vials or capillaries. researchgate.net

Chromatographic Separation Techniques for Complex Mixtures

Aliphatic hydrocarbons are frequently found in complex mixtures, such as crude oil or environmental samples. labmanager.comcore.ac.uk Gas chromatography is the premier technique for separating these volatile compounds. vurup.sk

Gas Chromatography (GC) Method Development and Optimization

The goal of GC is to separate individual components of a mixture. gcms.cz For complex hydrocarbon mixtures containing numerous isomers, this can be challenging. vurup.skunl.edu

Column Selection: The choice of the capillary column's stationary phase is paramount. For separating nonpolar alkanes, a nonpolar stationary phase, such as those based on polysiloxanes (e.g., DB-1, DB-5), is typically used. unl.educromlab-instruments.es The separation is primarily based on boiling point, with lower-boiling compounds eluting first. libretexts.org For a series of isomers like C₁₂ alkanes (the family of 5-isopropylnonane), branched isomers generally have lower boiling points than their linear counterparts and thus elute earlier. libretexts.org

Optimization of Parameters:

Column Dimensions: Longer columns (e.g., 30-100 m) provide higher efficiency (more theoretical plates) and better resolution for complex mixtures. researchgate.netgcms.cz Narrower internal diameters also increase efficiency. gcms.cz

Temperature Programming: A temperature ramp (e.g., starting at a low temperature and gradually increasing) is essential for separating mixtures with a wide range of boiling points, ensuring that both volatile and semi-volatile compounds elute as sharp peaks in a reasonable time. sepscience.comchromforum.org

Carrier Gas: While helium is common, hydrogen can offer faster analysis times without sacrificing resolution due to its higher optimal linear velocity. libretexts.orgsepscience.com

Table 3: Typical GC Parameters for Aliphatic Hydrocarbon Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Capillary Column | High-resolution separation. |

| Stationary Phase | Nonpolar (e.g., 5% Phenyl Polysiloxane) cromlab-instruments.es | Separation based primarily on boiling points of nonpolar analytes. libretexts.org |

| Column Length | 30 - 100 m | Increases efficiency for separating complex isomeric mixtures. researchgate.netgcms.cz |

| Carrier Gas | Helium or Hydrogen libretexts.org | Transports analytes through the column; Hydrogen can reduce run times. sepscience.com |

| Injection Mode | Splitless or Split | Splitless for trace analysis; Split for concentrated samples. cromlab-instruments.eschromforum.org |

| Oven Program | Temperature ramp (e.g., 60°C to 320°C) unl.educhromforum.org | Ensures elution of compounds with a wide boiling range. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal hydrocarbon detector; MS provides identification. researchgate.net |

Coupling GC with Mass Spectrometry (GC-MS) for Mixture Analysis

The combination of gas chromatography with mass spectrometry (GC-MS) is a powerful hyphenated technique for the definitive analysis of complex mixtures. labmanager.comcore.ac.uk The GC separates the mixture into its individual components, and the MS provides mass spectra for each component as it elutes from the column. labmanager.comnih.gov

This dual information is highly effective for identifying compounds like 5-isopropylnonane in a mixture. nih.gov

Retention Time (from GC): The time it takes for the compound to travel through the GC column provides a characteristic value that can be compared to standards. Retention indices (like Kovats indices) are often calculated to standardize this data across different systems. unl.edunih.gov

Mass Spectrum (from MS): As the compound elutes, it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. whitman.edu By analyzing the molecular ion (if present) and the fragmentation pattern, the structure of the unknown compound can be elucidated or confirmed by comparison to spectral libraries. whitman.edunih.gov

This combination allows for the reliable identification of branched alkanes even when they co-elute with other compounds, making GC-MS an indispensable tool for detailed hydrocarbon analysis in fields such as geochemistry and environmental science. labmanager.comnih.govosti.gov

Advanced Detector Technologies in Hydrocarbon Chromatography

The analysis of complex hydrocarbons such as Nonane, 5-(1-methylethyl)- necessitates the use of sophisticated detector technologies coupled with chromatographic systems, primarily gas chromatography (GC). The choice of detector is critical for achieving the required sensitivity, selectivity, and structural elucidation. Advanced detectors not only quantify the analyte but also provide qualitative information, which is indispensable for identifying isomers and characterizing complex mixtures found in petroleum and chemical industries.

Flame Ionization Detectors (FID)

The Flame Ionization Detector remains a cornerstone in hydrocarbon analysis due to its high sensitivity, robustness, and near-universal response to organic compounds. Modern FIDs have been refined for enhanced stability and a wider dynamic range. For branched alkanes like Nonane, 5-(1-methylethyl)-, the FID provides a reliable quantitative signal proportional to the mass of carbon entering the detector. In specialized configurations, dual-flame ionization detectors are incorporated into a single instrument. ametekmocon.com One detector is dedicated to the gas chromatograph for separating and quantifying individual components like C1 to C5 hydrocarbons, while the other continuously monitors the total hydrocarbon concentration. ametekmocon.com This setup is particularly valuable in applications such as mud logging in the oil and gas industry. ametekmocon.com

Mass Spectrometry (MS) as a Detector

When coupled with gas chromatography, mass spectrometry (GC-MS) is arguably the most powerful detector for the definitive identification of hydrocarbons. The mass spectrometer ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a chemical fingerprint.

For branched alkanes like Nonane, 5-(1-methylethyl)-, the fragmentation pattern is highly predictable and informative. Key features include:

Preferential Cleavage at Branch Points : Bond cleavage occurs preferentially at the site of branching because it leads to the formation of more stable secondary or tertiary carbocations. jove.comuobasrah.edu.iqic.ac.uk

Weak or Absent Molecular Ion Peak : The high stability of the resulting carbocations drives the fragmentation process, often leading to a very weak or entirely absent molecular ion (M+) peak. jove.comjove.comwhitman.edu This is a distinguishing feature compared to their straight-chain counterparts. jove.com

Favored Loss of Larger Substituents : Generally, the largest alkyl substituent at a branch point is eliminated most readily as a radical. uobasrah.edu.iq For 5-(1-methylethyl)nonane, fragmentation would be expected around the C5 position where the isopropyl group is attached.

The fragmentation of branched alkanes is driven by the stability of the carbocations and radicals formed. jove.comjove.com This predictable fragmentation allows for the determination of branching points within an unknown alkane's structure. ic.ac.uk

Interactive Table: Comparison of Advanced Detectors for Hydrocarbon Analysis

| Detector | Principle of Operation | Selectivity | Typical Application for Nonane, 5-(1-methylethyl)- |

|---|---|---|---|

| Flame Ionization Detector (FID) | Measures the increase in ions produced when organic compounds are burned in a hydrogen-air flame. | Universal for hydrocarbons. | Accurate quantification in complex hydrocarbon mixtures (e.g., fuels, crude oil fractions). |

| Mass Spectrometer (MS) | Ionizes molecules and separates the resulting fragments based on their mass-to-charge ratio. | Highly selective, provides structural information. | Definitive identification and structural elucidation based on characteristic fragmentation patterns of branched alkanes. jove.comuobasrah.edu.iqwhitman.edu |

| Infrared (IR) Sensors | Measures the absorption of infrared light at specific wavelengths corresponding to C-H bonds in hydrocarbons. | Tunable for specific hydrocarbons or total hydrocarbon content. | Continuous monitoring in process streams or environmental air quality assessments. petro-online.com |

| Advanced MEMS/SiC Sensors | Micro-electro-mechanical systems (MEMS) or Silicon Carbide (SiC) based sensors that detect gases at high temperatures. | Can be designed for specific hydrocarbons. | High-temperature environments, such as in combustion analysis or downhole oil and gas exploration. nasa.gov |

| Optical Gas Imaging (OGI) | Visualizes gas leaks by detecting the absorption of infrared radiation by the target gas. | Specific to gases that absorb in the IR spectrum. | Leak detection in industrial facilities and along pipelines where hydrocarbon emissions may occur. chem-air.com |

Other Advanced and Specialized Detectors

Beyond standard laboratory detectors, several advanced technologies are employed for the specific detection of hydrocarbons in various settings.

Point Open Path Infrared (POP-IR) Sensors : These devices offer enhanced performance for detecting hydrocarbons in the lower explosive limit (LEL) range. petro-online.com They use an infrared source and two pyroelectric detectors (an active and a reference) to measure gas concentration, providing high accuracy and immunity to humidity changes. petro-online.com The long optical path improves detection performance, making them suitable for safety monitoring in industrial environments. petro-online.com

NASA's Advanced Sensors : Innovators at NASA have developed sophisticated hydrogen and hydrocarbon gas sensors based on silicon carbide (SiC) and microelectromechanical systems (MEMS). nasa.gov These rugged sensors are designed to operate in harsh, high-temperature (up to 600°C) environments, making them ideal for monitoring emissions and optimizing combustion processes. nasa.gov

Integrated Aerial Detection Systems : For large-scale environmental monitoring and pipeline inspection, advanced systems integrate multiple technologies onto aerial platforms. chem-air.com These can include Optical Gas Imaging (OGI), Tunable Diode Laser Absorption Spectroscopy (TDLAS) methane lasers, and hydrocarbon "sniffers" to identify, quantify, and map hydrocarbon emissions over vast areas in a single pass. chem-air.com

The selection of a particular detector technology is ultimately driven by the specific analytical challenge, whether it is the detailed characterization of a complex sample in a laboratory or the rapid detection of leaks in an industrial facility. For a compound like Nonane, 5-(1-methylethyl)-, GC-MS remains the gold standard for unambiguous identification, while other detectors serve critical roles in quantitative analysis and safety monitoring.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Conformation and Stability

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For 5-isopropylnonane, these calculations can elucidate its preferred three-dimensional structures and relative stabilities among its various isomers.

Density Functional Theory (DFT) Applications to Isomeric Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the relative energies and stabilities of different isomers of a compound. For 5-isopropylnonane (C12H26), numerous constitutional isomers exist beyond the straight-chain dodecane (B42187). DFT calculations can be employed to determine the optimized geometry and total electronic energy of each isomer.

The stability of branched alkanes is generally greater than their linear counterparts due to factors like more favorable van der Waals interactions. wikipedia.org DFT studies on various isomers of dodecane would likely confirm that branched structures, such as 5-isopropylnonane, are thermodynamically more stable than n-dodecane. The calculations would involve optimizing the geometry of each isomer to find its lowest energy state and then comparing these energies. The isomer with the lowest calculated energy is predicted to be the most stable. These studies often utilize functionals like B3LYP with a suitable basis set, such as 6-31G*, to achieve a balance between accuracy and computational cost.

Table 1: Hypothetical Relative Energies of Selected Dodecane Isomers Calculated by DFT

| Isomer Name | IUPAC Name | Relative Energy (kJ/mol) |

| n-Dodecane | Dodecane | 0.00 |

| 2-Methylundecane | 2-Methylundecane | -5.2 |

| 5-Propylnonane (B3059404) | 5-Propylnonane | -8.1 |

| 5-Isopropylnonane | Nonane (B91170), 5-(1-methylethyl)- | -9.5 |

| 2,2,4,6,6-Pentamethylheptane | 2,2,4,6,6-Pentamethylheptane | -15.3 |

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure of molecules. arxiv.orgrsc.org

For 5-isopropylnonane, ab initio calculations can be used to analyze properties like ionization potential, electron affinity, and the distribution of electron density. By examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can gain insights into the molecule's reactivity. A large HOMO-LUMO gap generally indicates high stability and low reactivity. While computationally more demanding than DFT, ab initio methods, particularly at higher levels of theory, serve as a benchmark for less computationally expensive methods. arxiv.org

Conformational Analysis and Energy Minima Determination

Due to the rotation around its numerous carbon-carbon single bonds, 5-isopropylnonane can exist in many different spatial arrangements known as conformations. maricopa.edu Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface.

The presence of the bulky isopropyl group at the C5 position of the nonane chain introduces significant steric hindrance, which plays a crucial role in determining the preferred conformations. lumenlearning.com The most stable conformers will be those that minimize steric strain by arranging the bulky groups as far apart as possible (an anti arrangement), while less stable conformers will have groups closer together (a gauche interaction). maricopa.edu Computational methods can systematically rotate the bonds and calculate the energy of each resulting conformation to map out the potential energy surface and identify the global and local energy minima.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into the collective properties that arise from intermolecular interactions.

Liquid Phase Behavior and Transport Phenomena Modeling

In the liquid state, molecules of 5-isopropylnonane are in constant motion, interacting with their neighbors. MD simulations can model this dynamic behavior by solving Newton's equations of motion for a system of many molecules. ntnu.no By simulating a collection of 5-isopropylnonane molecules over time, it is possible to calculate macroscopic properties such as density, viscosity, and diffusion coefficients at different temperatures and pressures.

The branching in 5-isopropylnonane would be expected to influence its liquid phase properties compared to its linear isomer, n-dodecane. The irregular shape of the branched isomer would likely lead to less efficient packing, resulting in a lower density. The increased entanglement of the branched chains could lead to a higher viscosity. MD simulations can quantify these differences and provide a molecular-level explanation for the observed macroscopic behavior. acs.org

Table 2: Hypothetical Liquid Properties of Dodecane Isomers from MD Simulations at 298 K

| Property | n-Dodecane | 5-Isopropylnonane |

| Density (g/cm³) | 0.75 | 0.74 |

| Viscosity (mPa·s) | 1.34 | 1.52 |

| Self-Diffusion Coefficient (10⁻⁹ m²/s) | 0.55 | 0.48 |

Adsorption and Interface Behavior Simulations

MD simulations are also a powerful tool for studying how molecules interact with surfaces and interfaces. chemrxiv.orgrsc.org For instance, the adsorption of 5-isopropylnonane onto a solid surface, such as graphite (B72142) or silica, can be simulated to understand the thermodynamics and kinetics of this process.

These simulations can reveal how the molecules orient themselves on the surface, the strength of the adsorption, and how the presence of the surface affects the conformation of the molecule. The branched structure of 5-isopropylnonane would likely lead to a different adsorption behavior compared to a linear alkane. The bulky isopropyl group might hinder close packing on the surface, potentially leading to a lower surface coverage compared to n-dodecane under similar conditions. Such studies are relevant in fields like lubrication, chromatography, and catalysis. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) represents a powerful computational approach where mathematical models are developed to predict the properties of chemicals based on their molecular structure. intofuture.orgchemrxiv.org These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally measured properties. youtube.com This technique is particularly useful in the context of regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) for predicting the characteristics of compounds when experimental data is scarce.

The environmental fate of a chemical like Nonane, 5-(1-methylethyl)- is governed by its partitioning behavior between different environmental compartments such as air, water, soil, and biota. QSPR models are frequently developed to predict these crucial environmental parameters. For alkanes, properties like boiling point, vapor pressure, and water solubility are strongly correlated with molecular descriptors derived from the chemical structure. intofuture.orgresearchgate.net

The development of a QSPR model involves calculating a series of numerical descriptors that quantify various aspects of the molecule's structure. These can include constitutional, topological, geometrical, and electronic descriptors. For Nonane, 5-(1-methylethyl)-, these descriptors would capture its size, degree of branching, and surface area. A statistical regression analysis is then performed on a dataset of similar molecules (e.g., other branched alkanes) to create a model that can predict a specific property. researchgate.net For instance, a model for the PBT (Persistent, Bioaccumulative, and Toxic) Index can be developed using multiple linear regression based on specific molecular descriptors.

Table 1: Selected Molecular Descriptors for QSPR Modeling of Nonane, 5-(1-methylethyl)- This interactive table showcases typical descriptors used in QSPR models. These values would be calculated from the 3D structure of the molecule and used as inputs for predictive equations.

| Descriptor Category | Descriptor Name | Description | Relevance to Environmental Partitioning |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule (C₁₂H₂₆ = 170.34 g/mol ). | Influences volatility and diffusion rates. |

| Constitutional | Heavy Atom Count | The number of non-hydrogen atoms in the molecule (12 for this compound). intofuture.org | Correlates with size and intermolecular forces. intofuture.org |

| Topological | Wiener Index | A distance-based index that reflects the branching of the carbon skeleton. | More compact, branched structures have different intermolecular interactions than linear ones. |

| Topological | Balaban Index (J) | A connectivity index that is sensitive to the size and branching of the molecule. researchgate.net | Used to predict properties like boiling point. researchgate.net |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. | Affects interactions with solvents and biological membranes. |

| Geometrical | Molar Volume | The volume occupied by one mole of the substance. | Relates to density and solubility. |

These models, once validated, serve as powerful tools for screening and prioritizing chemicals for further testing, thereby supporting regulatory frameworks and the design of environmentally safer chemicals.

Computational chemistry offers robust methods to predict the reactivity of hydrocarbons. For an alkane like Nonane, 5-(1-methylethyl)-, reactivity is largely determined by the strength of its carbon-hydrogen (C-H) bonds. Different types of C-H bonds (primary, secondary, tertiary) exhibit different reactivities. msu.edu Free-radical halogenation is a classic example where this selectivity is observed; bromine, being less reactive than chlorine, is more selective for the weakest C-H bond. libretexts.org

Computational models can precisely quantify these differences by calculating the bond dissociation energy (BDE) for each C-H bond in the molecule. The lower the BDE, the weaker the bond and the more susceptible that hydrogen atom is to abstraction. libretexts.org In Nonane, 5-(1-methylethyl)-, there are primary (1°), secondary (2°), and tertiary (3°) hydrogens. The general order of reactivity for radical abstraction is 3° > 2° > 1°. msu.edulibretexts.org Computational methods can predict the product distribution of reactions like chlorination by modeling the initial hydrogen abstraction step, which is typically the product-determining step. libretexts.org

Table 2: Hydrogen Atom Classification and Predicted Reactivity in Nonane, 5-(1-methylethyl)- This table classifies the hydrogen atoms in the molecule and provides a qualitative prediction of their reactivity based on established chemical principles that are quantifiable through computational analysis.

| Hydrogen Type | Carbon Atom Location | Number of Hydrogens | Predicted Relative Reactivity |

| Primary (1°) | C1, C9, methyls on isopropyl group | 15 | Low |

| Secondary (2°) | C2, C3, C4, C6, C7, C8 | 12 | Medium |

| Tertiary (3°) | C5, methine on isopropyl group | 2 | High |

Theoretical Insights into Reaction Mechanisms

Theoretical chemistry provides a lens to view chemical reactions at the molecular level, mapping out the energetic landscapes and pathways that molecules traverse during a transformation. wayne.edu

A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. wayne.edufiveable.me For a chemical reaction, the PES is a multi-dimensional landscape with valleys corresponding to stable molecules (reactants, products, and intermediates) and mountain passes corresponding to transition states. wayne.edufiveable.me The minimum energy path (MEP) connects these points and represents the most likely pathway for the reaction. fiveable.mesciepub.com

For a reaction involving Nonane, 5-(1-methylethyl)-, such as thermal cracking or catalytic isomerization, computational chemists can map the relevant regions of the PES. This process involves:

Locating Stationary Points : Identifying the geometric structures of reactants, products, and any intermediates or transition states. sciepub.com

Following the Reaction Path : Tracing the MEP to confirm that a transition state connects the desired reactant and product. sciepub.com

By mapping the PES for a process like the isomerization of Nonane, 5-(1-methylethyl)-, researchers can understand the energy required to initiate the reaction, identify the most stable intermediate structures, and predict the feasibility of different reaction channels. osti.gov

Many important industrial reactions involving alkanes, such as cracking and isomerization, require catalysts to proceed at reasonable rates and selectivities. soton.ac.ukacs.org Computational catalysis is a field dedicated to modeling these catalytic processes to understand how they work and to design improved catalysts. byu.edu

For the transformation of Nonane, 5-(1-methylethyl)-, computational studies would typically model the interaction between the alkane and the active site of a catalyst, such as the Brønsted acid sites within a zeolite. soton.ac.uk These models can elucidate complex reaction mechanisms. For example, in acid-catalyzed cracking, the mechanism often involves the formation of highly reactive carbenium ion intermediates. acs.orgresearchgate.net

Computational simulations can:

Model Adsorption : Determine how Nonane, 5-(1-methylethyl)- binds within the pores of a catalyst like mordenite. soton.ac.uk

Elucidate Reaction Steps : Map the potential energy surface for key steps like protonation, isomerization (e.g., via methyl or ethyl shifts), and β-scission (cracking), which breaks C-C bonds to form smaller alkenes and alkanes.

Predict Selectivity : By comparing the activation energies for different pathways, predict which products are most likely to form. For instance, in the cracking of Nonane, 5-(1-methylethyl)-, various smaller hydrocarbons can be produced.

Table 3: Potential Products from Catalytic Cracking of Nonane, 5-(1-methylethyl)- This table lists some of the plausible initial products from the β-scission of a carbenium ion derived from 5-isopropylnonane. Computational catalysis helps predict the likelihood of forming these and other products.

| Cracking Pathway | Resulting Alkene | Resulting Carbocation |

| Scission at C4-C5 bond | 1-Butene | 2-methyl-3-hexyl cation |

| Scission at C6-C5 bond | 1-Propene | 1,2-dimethylheptyl cation |

| Scission of isopropyl group | Propene | sec-Nonyl cation |

| Internal Scission | Isobutene | sec-Octyl cation |

Through these detailed computational investigations, a comprehensive, atomistic understanding of the catalytic cycle is achieved, paving the way for the rational design of catalysts optimized for specific hydrocarbon transformations. soton.ac.uksoton.ac.uk

Environmental Chemistry and Atmospheric Fate Research

Atmospheric Reactivity and Degradation Pathways

The atmospheric lifetime and environmental impact of 5-isopropylnonane are dictated by its reactivity with atmospheric oxidants. These reactions transform the parent hydrocarbon into a cascade of oxygenated products, some of which contribute to the formation of secondary atmospheric pollutants.

The primary daytime degradation pathway for 5-isopropylnonane, like all alkanes, is initiated by photo-oxidation. copernicus.org This process does not involve direct photolysis but is driven by reaction with hydroxyl radicals (•OH), which are generated photochemically in the atmosphere. The reaction proceeds via hydrogen atom abstraction, where the •OH radical removes a hydrogen atom from the alkane backbone to form water and an alkyl radical (R•).

For a branched alkane such as 5-isopropylnonane, the site of hydrogen abstraction is not random. The reactivity of C-H bonds towards abstraction by •OH radicals follows the order: tertiary > secondary > primary. This is due to the lower bond dissociation energy of tertiary C-H bonds. Consequently, the initial attack on 5-isopropylnonane will preferentially occur at the tertiary C-H bond located at the 5-position (the point of isopropyl group attachment).

Following abstraction, the resulting alkyl radical reacts rapidly with atmospheric molecular oxygen (O₂) to form an alkyl peroxy radical (RO₂•).

General Mechanism:

Initiation (H-abstraction): R-H + •OH → R• + H₂O

Peroxy Radical Formation: R• + O₂ → RO₂•

This peroxy radical is a key intermediate whose subsequent reactions determine the array of stable oxidation products formed. copernicus.org

The atmospheric lifetime of 5-isopropylnonane is primarily controlled by its reaction rate with hydroxyl (•OH) radicals during the day and nitrate (B79036) (NO₃•) radicals at night.

Reaction with Hydroxyl Radicals (•OH): This is the dominant atmospheric loss process for alkanes. usc.edu The rate constant for this reaction is crucial for determining the compound's atmospheric persistence. While an experimental value for 5-isopropylnonane is not available, a reliable estimate can be made based on data for similar large alkanes. Structure-activity relationship (SAR) models predict the rate constant based on the number of primary, secondary, and tertiary C-H bonds. For large alkanes, the rate constants generally increase with the size of the molecule. copernicus.org

Reaction with Nitrate Radicals (NO₃•): During the nighttime, in the absence of sunlight, •OH concentrations are negligible. In environments with significant concentrations of nitrogen oxides (NOx), the nitrate radical (NO₃•) becomes the principal oxidizing agent for alkanes. epa.govnist.gov The reaction mechanism is also hydrogen atom abstraction. Although the reaction rates with NO₃• are generally slower than with •OH, this pathway can be a significant, and in some cases dominant, loss process for alkanes in the nocturnal boundary layer. epa.gov The rate constant increases with the number of carbon atoms, and branched alkanes can show varied reactivity depending on steric hindrance around the C-H bonds. epa.gov

Interactive Table 1: Estimated Atmospheric Reaction Rate Constants for 5-isopropylnonane at 298 K

| Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Primary Atmospheric Sink |

| Hydroxyl (•OH) | ~1.3 x 10⁻¹¹ (estimated) | Daytime |

| Nitrate (NO₃•) | ~2.2 x 10⁻¹⁶ (estimated) | Nighttime |

Note: Values are estimated based on data for n-dodecane and other large alkanes. The •OH rate constant is based on SAR predictions, and the NO₃• rate constant is extrapolated from data for n-nonane and n-decane. copernicus.orgepa.gov

Following its formation, the fate of the peroxy radical (RO₂•) is dependent on the chemical environment, particularly the concentration of nitrogen oxides (NOx). These subsequent reactions lead to products with lower volatility, which can partition from the gas phase to form secondary organic aerosol (SOA). copernicus.orgnih.gov

Under High-NOx Conditions: In urban and polluted areas, RO₂• predominantly reacts with nitric oxide (NO). This reaction has two main branches:

Formation of an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical can then isomerize, decompose (leading to C-C bond scission and the formation of smaller, more volatile compounds), or react with O₂ to form multifunctional species like ketones and aldehydes. copernicus.org

Formation of an organic nitrate (RONO₂).

Under Low-NOx Conditions: In remote or pristine environments, the primary fate of RO₂• is reaction with the hydroperoxyl radical (HO₂•) or self-reaction with another RO₂• radical.

RO₂• + HO₂• → ROOH + O₂: This pathway forms organic hydroperoxides, which are relatively stable and have lower volatility than the parent alkane.

RO₂• + R'O₂• → RO• + R'O• + O₂ or ROR' + O₂ or ROH + R'(-H)=O + O₂: These reactions produce a mix of alkoxy radicals, alcohols, and ketones. Dimerization to form ROOR' products is also possible.

The oxidation products, such as multifunctional ketones, alcohols, hydroperoxides, and organic nitrates, have significantly lower vapor pressures than the parent 5-isopropylnonane. This reduction in volatility allows them to condense onto existing aerosol particles or undergo self-nucleation, thus acting as SOA precursors. acs.org Studies on linear and branched alkanes in the C9-C15 range confirm they are efficient SOA precursors, with yields depending on the precursor structure and NOx levels. copernicus.orgnih.gov While branching can sometimes lead to fragmentation and lower SOA yields compared to linear alkanes of the same carbon number, large branched alkanes remain significant contributors to SOA formation. copernicus.orgnih.gov

Environmental Partitioning and Distribution

The way 5-isopropylnonane distributes between air, water, and soil is governed by its physical and chemical properties, most notably its water solubility and vapor pressure, which are encapsulated in the Henry's Law constant.

The Henry's Law constant (HLC) quantifies the equilibrium partitioning of a chemical between the gas and aqueous phases. viu.cacopernicus.org A high HLC value indicates a greater tendency for a compound to reside in the gas phase rather than being dissolved in water. epa.gov

There is no experimentally determined HLC for 5-isopropylnonane. However, it can be reliably estimated using quantitative structure-property relationship (QSPR) models or by examining values for structurally similar compounds like n-dodecane. As a large, non-polar hydrocarbon, 5-isopropylnonane is expected to have very low water solubility and a high vapor pressure relative to its solubility, resulting in a large HLC. This signifies that it is volatile and will preferentially partition out of water and into the atmosphere. viu.calibretexts.org

Interactive Table 2: Estimated Henry's Law Constant for 5-isopropylnonane

| Parameter | Estimated Value | Unit | Significance |

| Henry's Law Constant | ~3.0 x 10⁵ | Pa m³ mol⁻¹ | High volatility, low water affinity |

| Dimensionless HLC (K_aw) | ~120 | (mol m⁻³ air) / (mol m⁻³ water) | Partitions readily into the atmosphere from water |

Note: Values are estimated based on data for n-dodecane from QSPR models like HENRYWIN, as found in scientific compilations. copernicus.orgnih.gov

The high Henry's Law constant of 5-isopropylnonane dictates its behavior at the air-water interface. If present in surface waters, it will rapidly volatilize into the atmosphere. The rate of this exchange is a critical parameter in environmental fate models. For compounds with a high HLC, the transfer is typically limited by processes in the liquid phase, such as diffusion through the aqueous boundary layer to the interface. viu.ca

Once in the atmosphere, its low water solubility and high HLC mean that wet deposition (i.e., removal from the atmosphere by dissolving in rain, fog, or cloud droplets) is an inefficient sink. Therefore, 5-isopropylnonane will persist in the gas phase until it is chemically degraded by the radical reactions described in section 5.1.2.

In environmental transport models, 5-isopropylnonane would be treated as a VOC whose distribution is controlled by atmospheric transport and a relatively short atmospheric lifetime (on the order of a day or two) due to efficient oxidation by •OH radicals. Its primary environmental impact is therefore related to its role in atmospheric chemistry, including the potential to form ozone and secondary organic aerosol in downwind areas.

Soil-Water Partitioning Coefficients and Adsorption Studies

The soil-water partitioning coefficient (Koc), normalized to organic carbon, is a critical parameter for assessing the environmental fate of organic compounds like Nonane (B91170), 5-(1-methylethyl)-. It governs the distribution of a chemical between soil or sediment and the aqueous phase, thereby influencing its mobility and bioavailability. For non-ionic, hydrophobic organic compounds such as branched alkanes, sorption to soil organic matter is the primary mechanism of partitioning.

The estimation of Koc for organic compounds often relies on their octanol-water partition coefficient (Kow), a measure of hydrophobicity. For alkanes, increased carbon number and branching can influence the Kow and consequently the Koc. A physics-based model has been developed to calculate alkane/water partition coefficients, which could be applied to compounds like Nonane, 5-(1-methylethyl)- if the necessary input parameters were available nih.gov.

Adsorption studies on related n-alkanes, such as n-nonane, on activated carbon have shown that adsorption kinetics are influenced by factors like relative pressure and surface coverage mtu.edu. While not directly transferable to soil matrices, these studies provide insights into the sorptive behavior of alkanes. For soil systems, the Synthetic Precipitation Leaching Procedure (SPLP) can be employed to determine a site-specific soil-water partition coefficient (Kd) for organic contaminants, which accounts for the influence of soil parameters beyond just organic carbon content.

Table 1: General Soil-Water Partitioning Information for Branched Alkanes

| Parameter | Description | Relevance to Nonane, 5-(1-methylethyl)- |

| Koc | Organic Carbon-Normalized Soil-Water Partition Coefficient | Expected to be the primary determinant of its partitioning in soil and sediment. Higher Koc values indicate stronger adsorption and lower mobility. |

| Kow | Octanol-Water Partition Coefficient | A key parameter for estimating Koc. The branched structure of Nonane, 5-(1-methylethyl)- will influence its Kow value. |

| Adsorption | The process by which the compound adheres to soil particles. | Primarily driven by hydrophobic interactions with soil organic matter. |

| Mobility | The potential for the compound to move through the soil profile. | Inversely related to its adsorption. High adsorption leads to low mobility. |

This table is based on general principles of environmental chemistry for branched alkanes due to the lack of specific data for Nonane, 5-(1-methylethyl)-.

Occurrence and Emission Source Characterization

Nonane, 5-(1-methylethyl)-, as a member of the branched alkane family, is expected to be present in both urban and rural atmospheres, primarily originating from anthropogenic activities. Branched alkanes are recognized as a significant fraction of hydrocarbons emitted in urban environments copernicus.org. Studies analyzing atmospheric particulate matter have identified n-alkanes in both urban and rural settings, with concentrations and distributions varying based on proximity to emission sources and seasonal factors mdpi.commdpi.comnih.gov.

In urban areas, the analysis of air samples has shown the presence of a complex mixture of hydrocarbons, including branched alkanes mtu.edunih.gov. These compounds are often associated with vehicular emissions and the combustion of fossil fuels mdpi.com. For instance, a study in East St. Louis, MO, identified branched alkanes as part of the hydrocarbon-like organic vapor in urban air mtu.edu. The concentrations of these compounds can fluctuate, often declining from morning rush hour due to atmospheric reactions mtu.edu.

In rural areas, the sources of alkanes can be a mix of long-range transport of anthropogenic pollutants and biogenic emissions from vegetation rsc.org. Research in rural Spain identified the influence of biomass combustion on the levels of atmospheric organic compounds nih.gov. While specific data for Nonane, 5-(1-methylethyl)- is not available, the presence of C9-C16 alkanes in diesel and aviation fuels suggests its potential presence in areas impacted by these sources libretexts.org.

Nonane, 5-(1-methylethyl)- is classified as a Volatile Organic Compound (VOC). VOCs are significant precursors to the formation of secondary air pollutants such as ozone and secondary organic aerosols (SOA). Branched alkanes, as a class, constitute a notable portion of VOCs in urban areas, with sources including gasoline and diesel fuel exhaust copernicus.org.

Recent modeling studies have highlighted that alkanes are a dominant source of SOA formation in urban environments copernicus.org. Although straight-chain alkanes have been more extensively studied, branched alkanes are present in larger proportions in both gasoline and diesel fuels copernicus.org. The contribution of C2-C5 alkanes from the oil and gas sector to ozone formation has been a subject of research, indicating the importance of alkanes in atmospheric chemistry noaa.gov. Given that Nonane, 5-(1-methylethyl)- is a C12 branched alkane, it is expected to be part of the complex mixture of VOCs from these sources. However, its specific contribution to VOC inventories has not been individually quantified in available literature.

Table 2: General Contribution of Branched Alkanes to VOC Inventories

| Source Category | Contribution of Branched Alkanes | Significance for Nonane, 5-(1-methylethyl)- |

| Vehicular Emissions | Significant fraction of both gasoline and diesel exhaust. | Likely to be a primary emission source into the atmosphere. |

| Fossil Fuels | Major component of crude oil and natural gas. | Evaporative emissions during extraction, refining, and distribution are a potential source. |

| Industrial Processes | Used as solvents and in chemical synthesis. | Potential for emissions from industrial facilities. |

| Consumer Products | Present in some solvents, paints, and personal care products. | Minor but widespread source of emissions. |

This table provides a generalized overview of the contribution of branched alkanes to VOC inventories, as specific data for Nonane, 5-(1-methylethyl)- is not available.